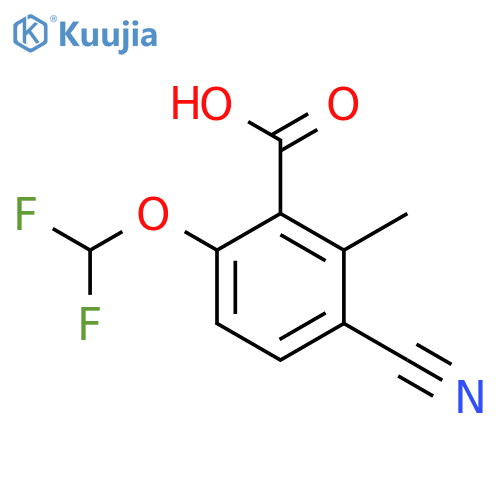Cas no 1807283-47-1 (3-Cyano-6-difluoromethoxy-2-methylbenzoic acid)

1807283-47-1 structure
商品名:3-Cyano-6-difluoromethoxy-2-methylbenzoic acid
CAS番号:1807283-47-1
MF:C10H7F2NO3
メガワット:227.164289712906
CID:5006967
3-Cyano-6-difluoromethoxy-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid
-
- インチ: 1S/C10H7F2NO3/c1-5-6(4-13)2-3-7(16-10(11)12)8(5)9(14)15/h2-3,10H,1H3,(H,14,15)
- InChIKey: JIHRLSVYWOMJGA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=C(C#N)C(C)=C1C(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 312
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-Cyano-6-difluoromethoxy-2-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006872-1g |
3-Cyano-6-difluoromethoxy-2-methylbenzoic acid |
1807283-47-1 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
3-Cyano-6-difluoromethoxy-2-methylbenzoic acid 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
1807283-47-1 (3-Cyano-6-difluoromethoxy-2-methylbenzoic acid) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
